molecular formula C18H17N3O5S B10915929 1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10915929
M. Wt: 387.4 g/mol
InChI Key: AVRWNRJKOYODDS-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the methoxyethyl and methoxyphenyl groups. The final steps involve the incorporation of the oxo and sulfanyl groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-thioxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
  • 1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydroquinazoline-5-carboxylic acid

Uniqueness: 1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C18H17N3O5S/c1-25-7-6-21-15-14(16(22)20-18(21)27)12(17(23)24)9-13(19-15)10-4-3-5-11(8-10)26-2/h3-5,8-9H,6-7H2,1-2H3,(H,23,24)(H,20,22,27)

InChI Key

AVRWNRJKOYODDS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C(=O)NC1=S

Origin of Product

United States

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